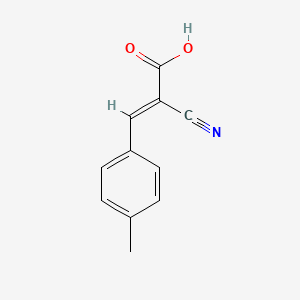

2-Cyano-3-(4-methylphenyl)acrylic acid

Descripción general

Descripción

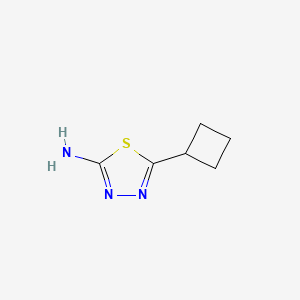

2-Cyano-3-(4-methylphenyl)acrylic acid is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . It is used for research and development purposes .

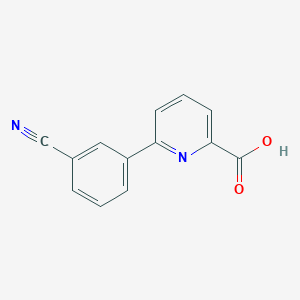

Molecular Structure Analysis

The molecular structure of this compound has been studied using RHF and DFT (B3LYP and WB97XD) methods along with the 6-31+G** .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various parameters such as dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LOMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties .Aplicaciones Científicas De Investigación

Optoelectronic Properties in Dye-Sensitized Solar Cells (DSSC)

2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a variant of the compound , is significant in DSSC applications. Its structural, optoelectronic, and thermodynamic properties have been studied using various methods, revealing its potential as a nonlinear optical material due to properties like dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).

Corrosion Inhibition for Copper

Derivatives of the compound, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been explored as corrosion inhibitors for copper in nitric acid solutions. These compounds show mixed-type inhibitor properties and adhere to chemical adsorption and Langmuir isotherm (Abu-Rayyan et al., 2022).

Molecular Engineering for Organic Sensitizers

The compound's derivatives have been engineered as organic sensitizers in solar cell applications, demonstrating high incident photon to current conversion efficiency. This includes the development of functionalized unsymmetrical organic sensitizers with a profound impact on solar-to-electrical energy conversion (Kim et al., 2006).

Application in Dye-Sensitized Solar Cells (DSSC)

Studies on molecular engineering of organic sensitizers for DSSC show that derivatives of 2-Cyano-3-(4-methylphenyl)acrylic acid, upon anchoring onto TiO2 film, exhibit high incident photon to current conversion efficiency, enhancing the performance of solar cells (Qin et al., 2007).

Enhancement of Photovoltaic Properties through Doping

Doping the molecule with a potassium atom significantly enhances its physico-chemical, nonlinear, and optoelectronic properties, making it a better candidate for applications in nonlinear optical materials and photovoltaic devices compared to its undoped form (Fonkem et al., 2020).

Nano/Microstructure Fabrication for Tunable Luminescence

The compound has been used in nano/microstructure fabrication, yielding different morphologies, phase structures, and tailored luminescence. This application is crucial in organic optoelectronic materials (Anthony & Draper, 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

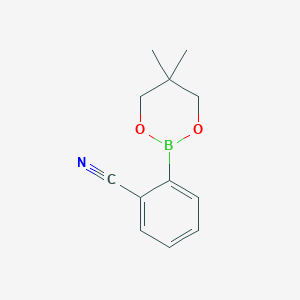

It’s known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to carbon-carbon bond formation processes.

Mode of Action

It’s known to be involved in Suzuki–Miyaura coupling reactions , which typically involve the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling process . More research is needed to fully understand the specific interactions of this compound with its targets.

Biochemical Pathways

Given its involvement in Suzuki–Miyaura coupling reactions , it’s likely that this compound plays a role in pathways involving carbon-carbon bond formation.

Propiedades

IUPAC Name |

(E)-2-cyano-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMAAVBAABUVMQ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364396 | |

| Record name | (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80540-68-7 | |

| Record name | NSC230320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

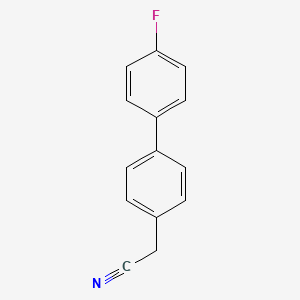

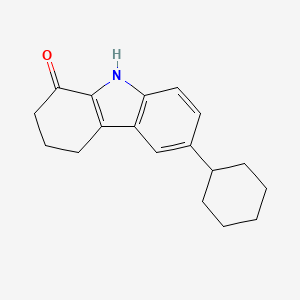

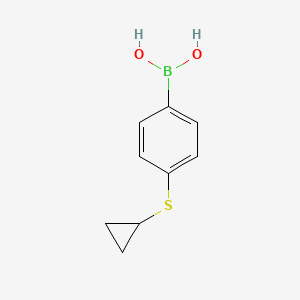

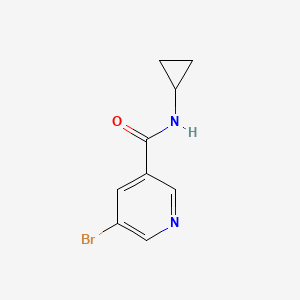

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

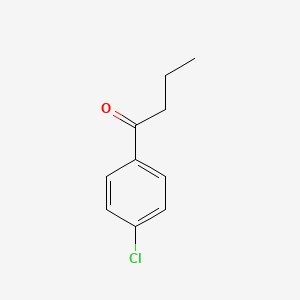

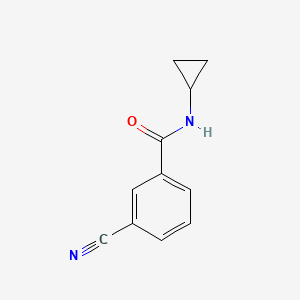

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.